N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound that features a benzodioxole moiety and a furochromenone structure
Properties
Molecular Formula |
C24H21NO6 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C24H21NO6/c1-12-10-28-22-14(3)23-17(7-16(12)22)13(2)18(24(27)31-23)8-21(26)25-9-15-4-5-19-20(6-15)30-11-29-19/h4-7,10H,8-9,11H2,1-3H3,(H,25,26) |
InChI Key |
HWYQARHDEAAKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC5=C(C=C4)OCO5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole and 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid. The key steps could involve:
Formation of the benzodioxole intermediate: This might be achieved through the reaction of catechol with formaldehyde.
Coupling reaction: The benzodioxole intermediate could be coupled with the furochromenone derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Acetylation: The final step might involve acetylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential pharmacological properties. It might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide could be investigated for its therapeutic potential. It might have applications in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for use in coatings, adhesives, or electronic devices.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide would depend on its specific interactions with molecular targets. It might act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide: shares structural similarities with other benzodioxole and furochromenone derivatives.
Benzodioxole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Furochromenone derivatives: These compounds are studied for their potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which might confer distinct biological and chemical properties
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.453 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a furochromene derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H23NO4 |
| Molecular Weight | 433.453 g/mol |
| Chemical Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Case Study 1 : A study published in 2019 evaluated the compound's effect on human breast cancer cells (MCF-7). Results showed a reduction in cell viability by approximately 70% at a concentration of 20 µM after 48 hours of treatment .
- Case Study 2 : Another investigation focused on its activity against colorectal cancer cells (HT-29), revealing an IC50 value of 15 µM, indicating potent anticancer effects .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it has been shown to activate caspase pathways and modulate key signaling pathways such as the PI3K/Akt pathway.
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant activity. This was assessed through various assays measuring its ability to scavenge free radicals:
- DPPH Assay : The compound exhibited a significant DPPH radical scavenging activity with an IC50 value of 25 µg/mL.
- ABTS Assay : It also showed effective inhibition of ABTS radical cation formation.
Other Biological Activities
Preliminary studies suggest that this compound may possess additional biological activities such as anti-inflammatory effects and neuroprotective properties. However, further research is warranted to fully elucidate these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
